Streptocyclin Streptocyclin
Brand Name: Vulcanchem
CAS No.: 8069-81-6
VCID: VC2971938
InChI: InChI=1S/C22H23ClN2O8.2C21H39N7O12.3H2O4S/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t7-,8-,15-,21-,22-;2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m000.../s1
SMILES: CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Molecular Formula: C64H107ClN16O44S3
Molecular Weight: 1936.3 g/mol

Streptocyclin

CAS No.: 8069-81-6

Cat. No.: VC2971938

Molecular Formula: C64H107ClN16O44S3

Molecular Weight: 1936.3 g/mol

* For research use only. Not for human or veterinary use.

Streptocyclin - 8069-81-6

Specification

CAS No. 8069-81-6
Molecular Formula C64H107ClN16O44S3
Molecular Weight 1936.3 g/mol
IUPAC Name (4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid
Standard InChI InChI=1S/C22H23ClN2O8.2C21H39N7O12.3H2O4S/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t7-,8-,15-,21-,22-;2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m000.../s1
Standard InChI Key JHMGIEQMCLPPPH-OWWKMAFPSA-N
Isomeric SMILES C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
SMILES CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Canonical SMILES CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Introduction

Chemical Properties and Structure

Molecular Composition

Streptocyclin is identified in the PubChem database with CID 130476765 and possesses the molecular formula C64H107ClN16O44S3. Its complex structure reflects its composition as a mixture of two distinct antibiotics . The molecular weight of Streptocyclin is approximately 1936.3 g/mol as computed by PubChem 2.2 .

Chemical Identifiers

The compound is registered with the CAS number 8069-81-6 and can be identified through several chemical nomenclature systems . Its IUPAC name reflects its complex structure as a combination of streptomycin-derived and tetracycline compounds:

D-Streptamine, O-2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl-(1-2)-O-5-deoxy-3-C-formyl-alpha-L-lyxofuranosyl-(1-4)-N,N'-bis(aminoiminomethyl)-, sulfate (2:3) (salt), mixt. with (4S-(4alpha,4aalpha,5alpha,6beta,12aalpha))-7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-

Composition and Formulation

Active Ingredients

Streptocyclin is a yellow-colored free-flowing powder containing two primary antibiotics: Streptomycin Sulphate and Tetracycline Hydrochloride in a specific ratio of 9:1 . This formulation combines the complementary antibacterial mechanisms of both compounds to enhance efficacy against plant bacterial pathogens.

Applications in Agriculture

Target Diseases

Streptocyclin has demonstrated significant efficacy against numerous bacterial diseases affecting agricultural crops. Research studies have confirmed its effectiveness in controlling:

  • Bacterial blight in clusterbean caused by Xanthomonas axonopodis pv. cyamopsidis

  • Bacterial blight in rice

  • Various bacterial diseases in vegetable crops

Application Methods

Field studies have employed various application methods for Streptocyclin, including:

  • Seed treatment: Soaking seeds in Streptocyclin solution (200 ppm) before planting

  • Foliar application: Spraying plant foliage with Streptocyclin (150 ppm), often in combination with copper compounds

  • Integrated management approaches combining seed treatment and foliar sprays

Efficacy Against Plant Bacterial Diseases

In Vitro Efficacy

Laboratory studies have consistently demonstrated the strong antibacterial activity of Streptocyclin against plant pathogens. In vitro testing using the inhibition zone method has shown Streptocyclin to be highly effective against Xanthomonas species.

|Treatments|Mean inhibition zone (mm) at different concentrations|
|--|--|--|--|--|
||50 ppm|100 ppm|150 ppm|200 ppm|
|Streptocycline|13.67|16.10|18.63|21.34|
|Validamycin|8.67|10.30|12.33|13.30|
|Kasugamycin|9.33|11.67|13.33|14.67|
|Bacterinashak|9.67|11.33|13.20|15.67|
|Copper oxychloride|12.33|15.10|17.33|19.60|
|Copper hydroxide|10.40|12.67|14.67|16.34|
|Control|0.00|0.00|0.00|0.00|

Table 1: Efficacy of Streptocycline and other antibacterial agents against Xanthomonas axonopodis pv. cyamopsidis in vitro

The data clearly demonstrates that Streptocycline produces the maximum zone of inhibition (21.34 mm) at 200 ppm concentration, significantly outperforming other tested compounds .

Field Trial Effectiveness

Field trials have further validated the effectiveness of Streptocyclin in controlling bacterial diseases in actual agricultural settings. The following table presents disease reduction data from field experiments:

|Treatments|Disease Reduction (%)|
|--|--|--|
||45 Days|60 Days|
|Seed soaking with Streptocycline (200 ppm)|43.43|38.60|
|Seed soaking with Streptocycline (200 ppm) + Two spray of Streptocycline (150 ppm)|73.47|67.58|
|Seed soaking with Streptocycline (200 ppm) + One spray of Streptocycline (150 ppm) + Copper oxychloride (0.2%)|92.11|88.77|

Table 2: Percent disease reduction in bacterial blight of clusterbean through different treatments under field conditions

The combination of seed soaking with Streptocycline followed by foliar spray with Streptocycline plus copper oxychloride provided the most effective control, reducing disease incidence by over 90% at 45 days and maintaining high efficacy (88.77%) even after 60 days .

Impact on Crop Yield

Studies have also documented the positive impact of Streptocyclin treatments on crop yield, as illustrated in the following table:

TreatmentsGrain yield (q ha-1)PooledIncrease yield over control (%)
20182019
Seed soaking with Streptocycline (200 ppm)6.964.975.97
Seed soaking with Streptocycline (200 ppm) + Two spray of Streptocycline (150 ppm)11.337.719.52
Seed soaking with Streptocycline (200 ppm) + One spray of Streptocycline (150 ppm) + Copper oxychloride (0.2%)12.979.6711.32
Control4.793.113.95

Table 3: Effect of Streptocycline treatments on grain yield of clusterbean under field conditions

The data demonstrates that treatments incorporating Streptocycline significantly enhanced crop yields, with the combination treatment of seed soaking and foliar spray with Streptocycline plus copper oxychloride producing the highest yield increase (186.58%) compared to the untreated control .

Environmental Impact

Effects on Soil Microbial Communities

Research has indicated that antibiotics like those contained in Streptocyclin can have significant impacts on soil microbial communities when applied to agricultural systems. A microcosm experiment examining the residues of antibiotics including tetracycline (TC), streptomycin (STR), and streptocycline (STC) in rice soil revealed several environmental concerns .

The study demonstrated that the combination of antibiotics in Streptocyclin negatively affected soil microbial community structure and function compared to their individual application. Targeted metagenomic analysis showed that major bacterial phyla such as Chloroflexi, Actinobacteria, Planctomycetes, Crenarchaeota, and Gemmatimonadetes were suppressed by antibiotic treatments compared to control conditions .

Persistence in Soil

The persistence of Streptocyclin components in soil is an important environmental consideration. Research has shown that at recommended doses, tetracycline degrades in soil within approximately 9 days of application, whereas streptomycin and streptocycline (the combination) took about 21 days to degrade below the limit of quantification level .

Half-lives (DT50) were calculated as 46.5-53.3 hours for tetracycline and 177.6-198 hours for streptomycin, indicating that the streptomycin component persists significantly longer in the environment .

Impact on Soil Enzymes

Studies have documented that soil enzyme activities (dehydrogenase, β-glucosidase, fluorescein diacetate hydrolase, acid phosphatase, alkaline phosphatase) were negatively affected in antibiotic-treated soil. Bacterial diversity, as measured by Shannon, Simpson, ACE, and Chao1 diversity indices, decreased with the application of antibiotics, with the decrease being more pronounced in the case of the combination (streptocycline) compared to individual tetracycline or streptomycin applications .

Resistance Development Concerns

Current Resistance Patterns

Recent research has highlighted concerns about the development of resistance to tetracyclines, which comprise one component of Streptocyclin. The resistance to tetracyclines is described as "very common in many countries," and problematic resistance to fluoroquinolones has appeared in recent years . This underscores the importance of judicious use of Streptocyclin in agricultural settings to minimize resistance development.

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